molecular formula C10H9N3 B13287041 5-[(But-3-YN-2-YL)amino]pyridine-2-carbonitrile

5-[(But-3-YN-2-YL)amino]pyridine-2-carbonitrile

Cat. No.: B13287041
M. Wt: 171.20 g/mol
InChI Key: BZWKXHMNPGBKJK-UHFFFAOYSA-N
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Description

5-[(But-3-YN-2-YL)amino]pyridine-2-carbonitrile is a pyridine-2-carbonitrile derivative featuring a but-3-yn-2-ylamino substituent at the 5-position. The pyridine-2-carbonitrile scaffold is a versatile pharmacophore, commonly utilized in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions. The butynylamino group introduces an alkyne functionality, which may confer unique reactivity (e.g., click chemistry applications) or influence pharmacokinetic properties such as lipophilicity and metabolic stability.

Properties

Molecular Formula

C10H9N3

Molecular Weight

171.20 g/mol

IUPAC Name

5-(but-3-yn-2-ylamino)pyridine-2-carbonitrile

InChI

InChI=1S/C10H9N3/c1-3-8(2)13-10-5-4-9(6-11)12-7-10/h1,4-5,7-8,13H,2H3

InChI Key

BZWKXHMNPGBKJK-UHFFFAOYSA-N

Canonical SMILES

CC(C#C)NC1=CN=C(C=C1)C#N

Origin of Product

United States

Preparation Methods

Amination of Pyridine-2-carbonitrile Precursors

A common approach involves the nucleophilic substitution of 5-halogenated pyridine-2-carbonitrile derivatives with but-3-yn-2-ylamine or its equivalents. This reaction proceeds under mild to moderate heating, often in polar aprotic solvents, to afford the target amino-substituted product.

Multi-step Synthesis Starting from 5-Amino-2-pyridinecarbonitrile

Literature reports the preparation of 5-amino-2-pyridinecarbonitrile as a key intermediate, which can be further alkylated with but-3-yn-2-yl halides or via reductive amination with but-3-yn-2-yl aldehyde derivatives. For example:

  • 5-Amino-2-pyridinecarbonitrile is reacted with but-3-yn-2-yl bromide under basic conditions to install the but-3-yn-2-yl substituent on the amino group.
  • Alternatively, reductive amination can be performed by reacting 5-amino-2-pyridinecarbonitrile with but-3-yn-2-yl aldehyde in the presence of reducing agents like sodium cyanoborohydride.

Catalytic Coupling Methods

Copper- or palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination) have been reported for related pyridine derivatives bearing amino substituents. These methods can be adapted for the installation of but-3-yn-2-yl groups on pyridine-2-carbonitrile frameworks.

Representative Synthetic Route Example

Step Reagents & Conditions Description Yield (%) Notes
1 5-Amino-2-pyridinecarbonitrile + but-3-yn-2-yl bromide, base (e.g., K2CO3), DMF, 80-100°C, 12 h N-alkylation of amino group 65-75 Reaction monitored by TLC; polar aprotic solvent preferred
2 Purification by column chromatography or recrystallization Isolation of pure 5-[(but-3-yn-2-yl)amino]pyridine-2-carbonitrile Characterization by NMR, MS, IR

Analytical Characterization

Typical characterization techniques used to confirm the structure include:

Notes on Reaction Optimization and Challenges

  • The alkyne moiety is sensitive to strong bases and oxidizing conditions; mild bases and inert atmosphere are recommended.
  • Side reactions such as polymerization of alkynes or over-alkylation can occur; stoichiometric control is critical.
  • Purification may require careful chromatographic techniques due to close polarity of starting materials and products.

Summary Table of Preparation Methods

Method Type Starting Materials Key Reagents Conditions Advantages Limitations
Nucleophilic substitution 5-Halo-pyridine-2-carbonitrile + but-3-yn-2-ylamine Base, polar aprotic solvent 80-120°C, 6-12 h Direct substitution, moderate yields Requires halogenated precursor
N-alkylation 5-Amino-2-pyridinecarbonitrile + but-3-yn-2-yl halide Base (K2CO3), DMF 80-100°C, overnight Straightforward, scalable Possible side reactions
Reductive amination 5-Amino-2-pyridinecarbonitrile + but-3-yn-2-yl aldehyde + NaBH3CN Mild conditions Room temperature to 50°C Selective, mild Availability of aldehyde precursor
Catalytic coupling 5-Halo-pyridine-2-carbonitrile + but-3-yn-2-yl amine Pd or Cu catalysts, ligands 60-100°C High selectivity Requires catalyst optimization

Chemical Reactions Analysis

Types of Reactions

5-[(But-3-YN-2-YL)amino]pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(But-3-YN-2-YL)amino]pyridine-2-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-[(But-3-YN-2-YL)amino]pyridine-2-carbonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Data Tables

Table 1: Molecular Properties of Selected Pyridine-2-carbonitrile Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Property/Activity Reference
5-[(But-3-YN-2-YL)amino]pyridine-2-carbonitrile C₁₀H₁₀N₄ 186.22 Butynylamino Alkyne reactivity N/A
Topiroxostat C₁₂H₈N₆ 236.23 Triazole-pyridine XOR inhibition
5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile C₇H₄F₃N₃ 187.12 CF₃, amino Apalutamide intermediate
5-[(2-Amino-1,3-benzothiazol-6-yl)sulfanyl]pyridine-2-carbonitrile C₁₃H₉N₃S₂ 285.00 Benzothiazole-sulfanyl High-yield synthesis (80%)

Biological Activity

5-[(But-3-YN-2-YL)amino]pyridine-2-carbonitrile is a pyridine derivative characterized by a unique combination of a but-3-yn-2-ylamino group and a cyano functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antiviral domains. The structural features of this compound suggest interactions with various biological targets, leading to its investigation for therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula: C10H9N3
  • Molecular Weight: 171.20 g/mol
  • IUPAC Name: 5-[(But-3-YN-2-YL)amino]pyridine-2-carbonitrile

The compound's structure includes a pyridine ring with a cyano group at the second position, which is significant for its biological activity. The butynylamino group enhances its reactivity and potential interactions with biological targets.

The biological activity of 5-[(But-3-YN-2-YL)amino]pyridine-2-carbonitrile is primarily attributed to its ability to bind to various molecular targets, including enzymes and receptors. This binding can inhibit or modulate the activity of these targets, potentially leading to therapeutic effects against various diseases.

Antimicrobial Activity

Research indicates that compounds similar to 5-[(But-3-YN-2-YL)amino]pyridine-2-carbonitrile exhibit significant antimicrobial properties. For instance, related pyridine derivatives have demonstrated effectiveness against pathogens such as:

  • Bacteria: Staphylococcus aureus, Escherichia coli
  • Fungi: Candida albicans

In vitro studies have shown that these compounds can inhibit bacterial growth, with minimum inhibitory concentration (MIC) values indicating their potency against various strains.

Study 1: Antimicrobial Evaluation

A study evaluating the antimicrobial properties of pyridine derivatives found that compounds with similar structures to 5-[(But-3-YN-2-YL)amino]pyridine-2-carbonitrile exhibited inhibition zones ranging from 15 mm to 30 mm against tested pathogens. The MIC values for the most active derivatives were reported between 0.22 to 0.25 μg/mL, indicating strong antibacterial efficacy .

CompoundPathogen TestedMIC (μg/mL)Inhibition Zone (mm)
Derivative AE. coli0.2225
Derivative BS. aureus0.2530

Study 2: Mechanistic Insights

Another research effort focused on the mechanism of action for similar compounds, revealing that they inhibit bacterial cell wall synthesis and disrupt membrane integrity, leading to cell lysis . This mechanism aligns with the observed antimicrobial activity of pyridine derivatives.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Attributes
6-Amino-pyridine-2-carbonitrileAmino group at position 6Lacks the butynyl group
Butyric acid derivativeContains a carboxylic acid groupLacks nitrogen functionality
6-(Butynylamino)-pyridineSimilar but includes additional butynyl groupDifferent position for amino substitution

The uniqueness of 5-[(But-3-YN-2-YL)amino]pyridine-2-carbonitrile lies in its combination of both the butynylamino group and the cyano functional group on the pyridine ring, which imparts distinct chemical properties and reactivity compared to other derivatives.

Q & A

Q. What are the recommended synthetic routes for 5-[(but-3-yn-2-yl)amino]pyridine-2-carbonitrile, and how can reaction conditions be optimized for academic research?

Synthesis typically involves multi-step nucleophilic substitution or coupling reactions. A common approach starts with a pyridine-carbonitrile precursor, where the amino group is introduced via substitution with but-3-yn-2-amine. Key reagents include palladium catalysts (e.g., Pd/C) and polar aprotic solvents like DMF to enhance reactivity . Optimization strategies:

  • Microwave-assisted synthesis : Reduces reaction time and improves yields (e.g., from 12 hours to 30 minutes) .
  • Temperature control : Lower temperatures (0–25°C) minimize side reactions in sensitive intermediates.
  • Chiral resolution : If stereocenters are present, chiral HPLC or enzymatic resolution may isolate enantiomers .

Q. How can the stereochemistry and hydrogen-bonding network of 5-[(but-3-yn-2-yl)amino]pyridine-2-carbonitrile be characterized?

  • X-ray crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonds between amino and carbonitrile groups) .
  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR identify coupling patterns and confirm substituent positions. NOESY experiments detect spatial proximity of protons in stereoisomers .
  • IR spectroscopy : Validates functional groups (e.g., C≡N stretch at ~2200 cm1^{-1}) .

Advanced Questions

Q. How do structural modifications in pyridine-carbonitrile derivatives influence their binding affinity to biological targets?

A comparative analysis of analogs (Table 1) reveals:

Modification Impact on Bioactivity Methodology
Chiral center Enantiomers show differential activityMolecular docking (e.g., AutoDock)
Carbonitrile position Affects hydrogen bonding with enzymesIn vitro kinase assays
Alkyne substituent Enhances lipophilicity and membrane penetrationLogP calculations

Q. How can researchers resolve contradictions in reported bioactivity data for pyridine-carbonitrile derivatives across studies?

Contradictions often arise from:

  • Varied assay conditions : Standardize protocols (e.g., ATP concentration in kinase assays).
  • Structural impurities : Use HPLC-MS to verify compound purity (>95%) .
  • Species-specific effects : Cross-validate results in multiple models (e.g., human vs. murine cell lines) .
  • Computational validation : Compare molecular dynamics simulations with experimental IC50_{50} values to identify outliers .

Q. What computational and experimental strategies are used to predict the metabolic stability of 5-[(but-3-yn-2-yl)amino]pyridine-2-carbonitrile?

  • In silico tools : SwissADME predicts CYP450 interactions and metabolic hotspots (e.g., alkyne oxidation).
  • In vitro assays : Microsomal stability tests (human liver microsomes) quantify half-life .
  • Isotope labeling : 14C^{14}C-tagged compounds track metabolite formation via LC-MS .

Methodological Notes

  • Data tables (e.g., Table 1) should include structural analogs, functional group impacts, and validation techniques.
  • References : Prioritize peer-reviewed journals (e.g., Acta Crystallographica, Tetrahedron) over vendor databases.
  • Ethical considerations : Adhere to institutional guidelines for handling cytotoxic derivatives .

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